2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one TFA, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one TFA, 95% (hereafter referred to as 2-AME-TFA) is a reagent used in organic synthesis and is composed of two components, 2-amino-1-(4-methoxy-2-methylphenyl)ethan-1-one (2-AME) and trifluoroacetic acid (TFA). It is a highly versatile reagent used for a variety of purposes, including the synthesis of compounds, the formation of peptides, and the hydrolysis of esters. 2-AME-TFA has become increasingly popular in the fields of medicinal chemistry and biochemistry due to its ability to efficiently and rapidly produce desired compounds.
Mechanism of Action
2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one TFA, 95%-TFA is an effective reagent for the synthesis of peptides and other compounds due to its ability to rapidly and efficiently produce desired products. The reaction is typically carried out in the presence of a catalyst, such as a base, which facilitates the formation of the desired product. Furthermore, the reaction is typically carried out at room temperature and the reaction time is typically short, ranging from a few minutes to an hour.
Biochemical and Physiological Effects
2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one TFA, 95%-TFA is a highly versatile reagent that is used in a variety of applications in the fields of medicinal chemistry and biochemistry. It has been shown to be effective in the synthesis of peptides and other compounds, as well as in the hydrolysis of esters. Furthermore, it has been used in the synthesis of drugs, such as antibiotics, as well as in the synthesis of proteins and other biomolecules. Additionally, 2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one TFA, 95%-TFA has been used in the analysis of peptides and proteins, as well as in the characterization of proteins and other biomolecules.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one TFA, 95%-TFA in laboratory experiments include its ability to rapidly and efficiently produce desired products, its versatility in a variety of applications, and its ability to be used in the synthesis of drugs, proteins, and other biomolecules. Furthermore, it is typically used at room temperature and the reaction time is typically short, ranging from a few minutes to an hour.
The limitations of using 2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one TFA, 95%-TFA in laboratory experiments include its potential for toxicity, as it is an acidic reagent, and its potential for producing undesired side products. Furthermore, it is not suitable for use in the synthesis of compounds that require a higher temperature or longer reaction time.
Future Directions
The future of 2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one TFA, 95%-TFA in the fields of medicinal chemistry and biochemistry is bright. As the need for more efficient and effective reagents grows, 2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one TFA, 95%-TFA will continue to play an important role in the synthesis of peptides, drugs, proteins, and other biomolecules. Furthermore, research into the potential applications of 2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one TFA, 95%-TFA in the analysis of peptides and proteins, as well as in the characterization of proteins and other biomolecules, will continue to expand. Additionally, research into the potential for using 2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one TFA, 95%-TFA in the synthesis of compounds that require a higher temperature or longer reaction time will be explored. Finally, research into the potential for using 2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one TFA, 95%-TFA in the synthesis of compounds that are sensitive to acidity or other environmental conditions will be investigated.
Synthesis Methods
2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one TFA, 95%-TFA is synthesized by the reaction of 2-amino-1-(4-methoxy-2-methylphenyl)ethan-1-one with trifluoroacetic acid in an aqueous solution. The reaction is typically carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction is typically carried out at room temperature and the reaction time is typically short, ranging from a few minutes to an hour. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Scientific Research Applications
2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one TFA, 95%-TFA is widely used in the fields of medicinal chemistry and biochemistry for a variety of purposes. It is used in the synthesis of peptides and other compounds, as well as the hydrolysis of esters. It is also used in the synthesis of drugs, such as antibiotics, as well as in the synthesis of proteins and other biomolecules. Furthermore, 2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one TFA, 95%-TFA is used in the analysis of peptides and proteins, as well as in the characterization of proteins and other biomolecules.
properties
IUPAC Name |
2-amino-1-(4-methoxy-2-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-5-8(13-2)3-4-9(7)10(12)6-11/h3-5H,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFJAWMACWBQGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.